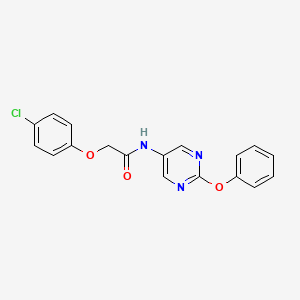

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c19-13-6-8-15(9-7-13)24-12-17(23)22-14-10-20-18(21-11-14)25-16-4-2-1-3-5-16/h1-11H,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUURHCKOBKKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.

Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

Synthesis of 2-phenoxypyrimidine: This can be synthesized through the reaction of 2-chloropyrimidine with phenol in the presence of a base.

Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 2-phenoxypyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

2-(4-bromophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

2-(4-methylphenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a methyl group instead of chlorine.

2-(4-nitrophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chlorophenoxy group and a phenoxypyrimidinyl group, suggest various mechanisms of action that may lead to therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 355.8 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound can modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial and fungal strains.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, with evidence indicating cytotoxicity against certain cancer cell lines.

- Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

A study investigating the antifungal activity of related compounds demonstrated that chlorophenoxy derivatives could significantly inhibit the growth of Candida species. The Minimum Inhibitory Concentration (MIC) values ranged from 3.9 μg/mL to 62.5 μg/mL, indicating potent antifungal activity through disruption of fungal cell membranes and alteration of micromorphology .

Applications in Drug Discovery

Given its promising biological activities, this compound is being considered as a lead compound in drug discovery efforts targeting infectious diseases and cancer. Its ability to interact with multiple biological pathways makes it a versatile candidate for further development.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide, and how can reaction yields be optimized?

- The synthesis typically involves multi-step reactions, starting with the formation of the chlorophenoxy group via nucleophilic substitution (e.g., using 4-chlorophenol and chloroacetyl chloride), followed by coupling with a pyrimidine derivative under amide-forming conditions. Key steps include:

- Step 1 : Activation of the pyrimidine amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Step 2 : Optimization of reaction temperature (typically 0–25°C) to minimize side reactions and maximize purity.

- Yield optimization strategies:

- Use of coupling catalysts like HOBt to enhance amide bond formation efficiency .

- Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying the presence of the chlorophenoxy (δ 6.8–7.3 ppm for aromatic protons) and pyrimidinyl acetamide groups (δ 2.5–3.5 ppm for acetamide CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical m/z: ~397.08 for [M+H]) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures >95% purity .

Q. What biological targets or mechanisms are associated with this compound in early-stage drug discovery?

- Preliminary studies suggest activity against kinases (e.g., EGFR or MAPK) due to the pyrimidine scaffold’s ability to mimic ATP-binding motifs .

- In vitro assays (e.g., enzyme inhibition or cell viability tests) are recommended to validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Case Study : Discrepancies in IC values between enzyme assays and cell-based models may arise from differences in membrane permeability or off-target effects.

- Methodological Solutions :

- Use isotopic labeling (e.g., -ligand binding assays) to quantify target-specific binding .

- Apply metabolomic profiling to identify interference from endogenous compounds .

Q. What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?

- Computational Docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding poses within kinase domains .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity and thermodynamics .

- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., kinase ATP-binding pockets) to validate critical interactions .

Q. How can solvent and reaction conditions influence the formation of undesired byproducts during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may promote racemization. Non-polar solvents (e.g., toluene) reduce side reactions but lower solubility .

- Byproduct Mitigation :

- Add scavengers (e.g., polymer-bound isocyanides) to trap reactive intermediates .

- Monitor pH in aqueous steps (pH 7–8 minimizes hydrolysis of the acetamide group) .

Q. What advanced computational methods can accelerate the design of derivatives with improved pharmacokinetic properties?

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predict metabolic stability by simulating cytochrome P450 interactions .

- ADMET Prediction Tools : Use SwissADME or pkCSM to optimize logP (<5), topological polar surface area (TPSA >60 Ų), and bioavailability .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Forced Degradation Studies :

- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours.

- Analyze degradation products via LC-MS to identify vulnerable structural motifs (e.g., ester or amide hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.